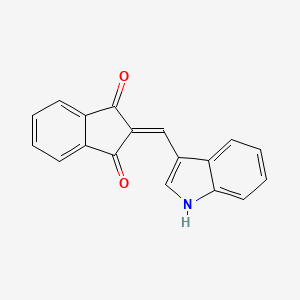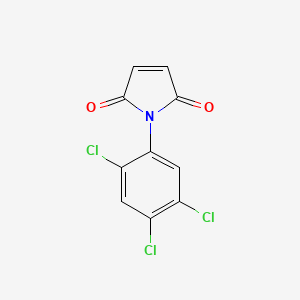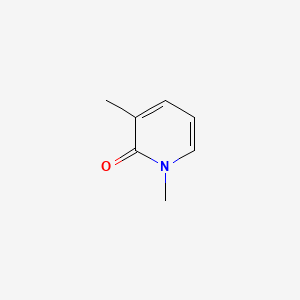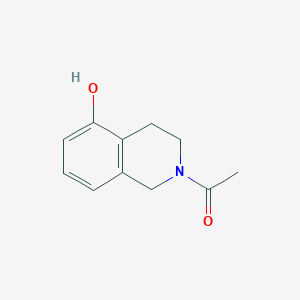
2-(1,4-Benzodioxan-2-yl)ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2-(1,4-Benzodioxan-2-yl)ethanol” can be achieved through several methods. One commonly used method is the Grignard reaction between 1,4-benzodioxan-2-carboxylic acid and magnesium, followed by the reaction with ethylene oxide to yield the desired product. Another method involves the Gewald reaction of 2-acetyl-1,4-benzodioxane with ethyl 2-cyanoacetate and sulfur in the presence of diethylamine .Applications De Recherche Scientifique
Synthesis of Thienopyrimidinones
This compound has been used in the synthesis of substituted Thienopyrimidinones . These compounds have shown antimicrobial, antitumor, and anti-inflammatory properties .
Nonlinear Optical (NLO) Materials
The compound has been suggested as a potential Nonlinear Optical (NLO) material for frequency generator, optical limiters, and optical switching applications .
Electrochemical Studies
An electrochemical study has been conducted on this compound . The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone and generate structural analogues .
Synthesis of New Derivatives
This compound has been used in the synthesis of new derivatives . Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .
Mécanisme D'action
Target of Action
The primary targets of 2-(1,4-Benzodioxan-2-yl)ethanol are α2-adrenoreceptors . These receptors play a crucial role in the cardiovascular and central nervous system . They are involved in the regulation of neurotransmitter release, and their antagonism could lead to an increase in the concentration of norepinephrine at central receptor sites .
Mode of Action
2-(1,4-Benzodioxan-2-yl)ethanol acts as a selective antagonist at presynaptic α2-adrenoreceptors . By blocking these receptors, it prevents the normal feedback inhibition of norepinephrine release, leading to an increase in the concentration of norepinephrine at central receptor sites .
Biochemical Pathways
Its antagonistic action on α2-adrenoreceptors suggests that it may influence thenorepinephrine pathway . This pathway plays a key role in various physiological processes, including the regulation of mood, attention, and stress responses.
Pharmacokinetics
Its molecular weight of 1802 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The antagonism of α2-adrenoreceptors by 2-(1,4-Benzodioxan-2-yl)ethanol leads to an increase in the concentration of norepinephrine at central receptor sites . This could result in enhanced neurotransmission and potentially beneficial effects on mood and cognition. Additionally, some derivatives of the 1,4-benzodioxane series, to which this compound belongs, have been found to exhibit anti-inflammatory, antibacterial, and fungicidal activities .
Action Environment
The action, efficacy, and stability of 2-(1,4-Benzodioxan-2-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s reactivity has been highlighted in a study investigating its behavior in metal-organic frameworks (MOFs). The study found that the compound triggered structural transformations in the MOFs when soaked in methanol and ethanol solutions. This suggests that the compound’s action could be influenced by the presence of certain solvents or other chemical entities in its environment.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCHCDXHBXLNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Benzodioxan-2-yl)ethanol | |
CAS RN |
62590-71-0 | |
| Record name | Ethanol, 2-(1,4-benzodioxan-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062590710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC106883 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1617451.png)
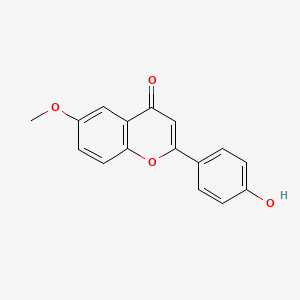


![N-[4-[2-(4-acetamidophenyl)-2-oxoacetyl]phenyl]acetamide](/img/structure/B1617459.png)
![[(3-Nitrophenyl)hydrazono]malononitrile](/img/structure/B1617460.png)


